molecular formula C20H28N2O2 B4623939 1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-ethylpiperidine

1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-ethylpiperidine

Cat. No. B4623939
M. Wt: 328.4 g/mol
InChI Key: CJSDYQXNOSAYMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-[(1-Benzoyl-4-piperidinyl)carbonyl]-2-ethylpiperidine and related derivatives involves complex organic reactions. For instance, derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been synthesized and evaluated for their activity, showcasing the importance of substituents on the piperidine nitrogen atom in enhancing pharmacological activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular and crystal structures of related piperidine derivatives have been determined by X-ray diffraction analysis. These structures highlight the role of intramolecular and intermolecular hydrogen bonds in determining the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000). Such structural insights are crucial for understanding the compound's chemical reactivity and interaction capabilities.

Chemical Reactions and Properties

Piperidine derivatives exhibit a wide range of chemical reactions, including nucleophilic substitutions and ring closure reactions that are pivotal for the synthesis of complex molecules with potential pharmacological activities. For example, the benzylation of piperidines indicates preferential equatorial attack, highlighting stereospecific interactions and reactivity patterns (Carruthers et al., 1973).

Scientific Research Applications

Acetylcholinesterase Inhibitors for Alzheimer's Disease

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been studied for their potential in inhibiting acetylcholinesterase (AChE), a key enzyme responsible for the breakdown of the neurotransmitter acetylcholine. These compounds could alleviate memory deficits in Alzheimer's Disease patients by enhancing cholinergic transmission. Comparative molecular field analysis (CoMFA) has been employed to examine the inhibitory activities, revealing the importance of steric and electronic factors in modulating biochemical activity (Tong et al., 1996). Another study synthesized a potent anti-AChE compound, highlighting the role of the nitrogen atom in the piperidine ring for increased activity (Sugimoto et al., 1990).

Sigma Receptor Ligands

Research into N-arylmethyl(1-benzyl) and N-aroyl(1-benzoyl) 4-(4-fluoromethylphenoxymethyl)piperidines has targeted the development of sigma receptor ligands. These compounds are analogs of the potent sigma-1 ligand [18F]-FPS, offering potential in imaging and therapeutic applications due to their binding and transport profiles. The synthesis process and structural analysis have contributed to understanding the interactions with sigma receptors (Jwad et al., 2019).

Antidementia Agents

Novel piperidine derivatives have also been evaluated for their role as antidementia agents. Modifications to the benzamide moiety and the introduction of alkyl or phenyl groups have significantly enhanced anti-AChE activity. These modifications suggest a pathway for developing more effective treatments for dementia-related conditions (Sugimoto et al., 1990).

Parkinson's Disease Therapy

1-Alkyl-4,4-diphenylpiperidines have shown marked antagonistic activity against tremorine and reserpine-induced pathological states in mice, indicating their potential in Parkinson's disease therapy. The study of these compounds offers insights into the structure-activity relationship, aiding in the design of new therapeutic agents (Schaefer et al., 1984).

Antimicrobial and Antioxidant Potential

Further investigations into piperidine derivatives have uncovered their antimicrobial and antioxidant potential. Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters have been synthesized, displaying significant efficacy in biological assays. These findings open avenues for the development of new antimicrobial and antioxidant agents (Harini et al., 2014).

properties

IUPAC Name

(1-benzoylpiperidin-4-yl)-(2-ethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-2-18-10-6-7-13-22(18)20(24)17-11-14-21(15-12-17)19(23)16-8-4-3-5-9-16/h3-5,8-9,17-18H,2,6-7,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSDYQXNOSAYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzoylpiperidin-4-yl)-(2-ethylpiperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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